molecular formula C23H32FN3O B3950936 [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B3950936
M. Wt: 385.5 g/mol
InChI Key: KFGYYRYTMSJCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a piperazine ring, and a cyclohexene moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FN3O/c24-21-8-4-5-9-22(21)26-14-16-27(17-15-26)23(28)20-10-12-25(13-11-20)18-19-6-2-1-3-7-19/h1-2,4-5,8-9,19-20H,3,6-7,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGYYRYTMSJCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Cyclohexene Moiety: The cyclohexene group is introduced via alkylation or other suitable reactions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the piperidine-cyclohexene intermediate.

    Final Coupling and Methanone Formation: The final step involves coupling the piperidine-piperazine intermediate with a methanone group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its versatility makes it valuable for developing new products with specific properties.

Mechanism of Action

The mechanism of action of [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone
  • [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2-bromophenyl)piperazin-1-yl]methanone
  • [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2-methylphenyl)piperazin-1-yl]methanone

Uniqueness

The presence of the 2-fluorophenyl group in [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone
Reactant of Route 2
[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.